9-(Trichlorosilyl)nonyl chloroacetate
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Overview
Description
9-(Trichlorosilyl)nonyl chloroacetate: is a chemical compound that combines the properties of trichlorosilyl and chloroacetate groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trichlorosilyl)nonyl chloroacetate typically involves the reaction of nonyl alcohol with chloroacetic acid to form nonyl chloroacetate. This intermediate is then reacted with trichlorosilane under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-(Trichlorosilyl)nonyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common reagents used in substitution reactions with this compound.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water or aqueous solutions acting as the hydrolyzing agent.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or esters.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrochloric acid.
Scientific Research Applications
9-(Trichlorosilyl)nonyl chloroacetate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-(Trichlorosilyl)nonyl chloroacetate involves its ability to undergo hydrolysis and substitution reactions. The trichlorosilyl group can hydrolyze to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and coatings . The chloroacetate group can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Nonyl chloroacetate: Similar in structure but lacks the trichlorosilyl group, limiting its reactivity and applications.
Trichlorosilane: Contains the trichlorosilyl group but lacks the chloroacetate functionality, making it less versatile in organic synthesis.
Uniqueness: 9-(Trichlorosilyl)nonyl chloroacetate is unique due to the presence of both trichlorosilyl and chloroacetate groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
673856-23-0 |
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Molecular Formula |
C11H20Cl4O2Si |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
9-trichlorosilylnonyl 2-chloroacetate |
InChI |
InChI=1S/C11H20Cl4O2Si/c12-10-11(16)17-8-6-4-2-1-3-5-7-9-18(13,14)15/h1-10H2 |
InChI Key |
KHGCWJJANKQECS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCOC(=O)CCl)CCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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